Draflazine, known by its IUPAC name (±)-cis-3-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]piperazine, is a chiral compound classified primarily as a nucleoside transport inhibitor. This compound has garnered attention for its role in modulating the physiological and pharmacological effects of adenosine and other nucleosides, making it a valuable tool in scientific research . Draflazine is utilized in various medical contexts, particularly concerning cardiac conditions and other disorders where adenosine plays a critical role .
Draflazine was developed as a derivative of existing nucleoside transport inhibitors, and its synthesis involves modifications of commercially available precursors. It is recognized for its potential therapeutic applications in conditions such as myocardial infarction, stroke, and neurodegenerative disorders .
The synthesis of draflazine typically involves several steps that utilize commercially available starting materials. The general synthetic pathway includes:
Technical details regarding reaction conditions emphasize controlling steric hindrance and optimizing reaction parameters to maximize yield .
Draflazine possesses a complex molecular structure characterized by:
The compound features a chiral center at the piperazine ring, which contributes to its pharmacological properties .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure during synthesis. These methods ensure that the synthesized draflazine meets the required purity standards necessary for biological evaluation .
Draflazine primarily participates in reactions that involve:
Technical details from binding assays indicate that draflazine's affinity for hENT1 varies based on structural modifications made during synthesis .
The mechanism by which draflazine operates involves:
This mechanism highlights draflazine's potential therapeutic implications in conditions where modulation of nucleoside levels can be beneficial .
Studies have quantified draflazine's binding affinity to hENT1, demonstrating its effectiveness as an inhibitor through various kinetic assays .
Draflazine exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that draflazine maintains stability over time when stored appropriately .
Draflazine has several applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1